Technical Whitepaper: Natural Sources, Isolation, and Pharmacological Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
Technical Whitepaper: Natural Sources, Isolation, and Pharmacological Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
Executive Summary
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4), presenting physically as a colorless oil, is a highly lipophilic, naturally occurring quinolone alkaloid[1]. It is predominantly isolated from the dried fruits of Evodia rutaecarpa (Juss.) Benth, a plant extensively utilized in traditional phytomedicine[1][2]. In modern drug discovery, this compound has garnered significant attention for its potent inhibition of 5-lipoxygenase (5-LOX)—thereby suppressing leukotriene biosynthesis—as well as its notable cytotoxicity against human cancer cell lines[2][3]. This guide details its botanical origins, pharmacological mechanisms, and the causality-driven methodologies required for its extraction and validation.
Botanical Origin and Phytochemical Context
The primary natural source of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is Evodia rutaecarpa (Rutaceae)[2]. The fruit of this plant is a rich reservoir of bioactive alkaloids, specifically indoloquinazolines (e.g., evodiamine) and quinolones.
The quinolone alkaloids in E. rutaecarpa are characterized by a 1-methyl-4-quinolone core substituted at the C-2 position with straight-chain aliphatic groups of varying lengths and degrees of unsaturation[2][3]. The C-2 undec-6-enyl chain (an 11-carbon chain with a cis double bond at position 6) in this specific compound confers high lipophilicity. This structural feature is critical; it dictates the compound's ability to penetrate cell membranes and competitively bind to the lipid-binding domains of target enzymes[4].
Pharmacological Profiling & Mechanism of Action
5-Lipoxygenase (5-LOX) Inhibition
The most well-documented bioactivity of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is its targeted inhibition of leukotriene biosynthesis[2]. In bioassays utilizing human polymorphonuclear granulocytes, the compound demonstrated an IC50 of 10.0 µM[2]. The causality of this inhibition lies in the structural homology between the compound's C-2 aliphatic chain and arachidonic acid. This allows the alkaloid to competitively bind to the lipid-binding site of 5-LOX, preventing the oxidation of arachidonic acid into Leukotriene A4 (LTA4), thereby halting the downstream inflammatory cascade[4].
Diagram: 5-LOX signaling pathway and competitive inhibition by the quinolone alkaloid.
Cytotoxicity and Antimycobacterial Activity
Beyond anti-inflammatory pathways, this alkaloid exhibits moderate cytotoxicity against human cancer cell lines, including HL-60 (leukemia), N-87 (gastric), H-460 (lung), and HepG2 (liver), with IC50 values ranging between 14 µM and 22 µM[3]. Additionally, quinolone alkaloids from this plant have shown efficacy against mycobacteria, expanding their potential utility as antimicrobial scaffolds[4].
Quantitative Data Summary
To contextualize the efficacy of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one, the following table summarizes the 5-LOX inhibitory activity of structurally related quinolone alkaloids isolated from the same natural source[2].
| Compound Name | Aliphatic Side Chain (C-2) | IC50 for Leukotriene Inhibition (µM) |
| 1-Methyl-2-nonyl-4(1H)-quinolinone | Nonyl (C9, saturated) | 12.1 |
| (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one | Undec-6-enyl (C11, monounsaturated) | 10.0 |
| 1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolinone | Tridecadienyl (C13, diunsaturated) | 10.1 |
| Evocarpine | Tridecenyl (C13, monounsaturated) | 14.6 |
| 1-Methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinone | Pentadecadienyl (C15, diunsaturated) | 12.3 |
Experimental Protocol: Bioassay-Guided Isolation and Validation
Due to the highly lipophilic nature of the C11 aliphatic chain, polar solvents are ineffective for primary extraction. Furthermore, traditional silica gel column chromatography often leads to irreversible adsorption or poor resolution of these structurally similar homologs. Therefore, High-Performance Counter-Current Chromatography (HPCCC) is the gold standard for isolating this compound[5].
Diagram: Step-by-step workflow for the isolation and validation of the target alkaloid.
Step 1: Primary Extraction (Lipophile Targeting)
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Preparation: Pulverize 1.0 kg of dried Evodia rutaecarpa fruits into a fine powder to maximize the surface area for solvent penetration.
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Maceration: Macerate the powder in 5.0 L of n-hexane at room temperature for 72 hours.
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Causality:n-Hexane selectively partitions the highly lipophilic quinolone alkaloids while leaving behind polar tannins, flavonoids, and glycosides, effectively acting as a preliminary purification step[2].
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Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporation at 40°C) to yield the crude n-hexane extract.
Step 2: HPCCC Separation (Liquid-Liquid Partitioning)
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Solvent System Preparation: Prepare the biphasic solvent system: n-hexane–methanol–water–acetic acid (5:4:2:0.1, v/v)[5].
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Causality: The addition of acetic acid suppresses the ionization of the quinolone core, keeping it in its neutral, lipophilic state to ensure stable partitioning between the upper and lower phases without tailing[5].
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Equilibration: Equilibrate the HPCCC column with the upper (stationary) phase at a flow rate of 2.0 mL/min.
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Injection & Elution: Inject the crude extract (dissolved in equal volumes of upper and lower phases). Elute with the lower (mobile) phase at 800 rpm. Monitor the eluate at 254 nm.
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Fraction Collection: Collect the fraction corresponding to the retention time of the target compound (typically eluting after the shorter-chain nonyl derivatives but before evocarpine)[5].
Step 3: Structural Elucidation (Self-Validating System)
To ensure the integrity of the isolated compound, cross-validate using spectroscopic techniques:
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Mass Spectrometry (ESI-MS): Confirm the molecular weight. The expected [M+H]+ peak for the molecular formula C21H29NO (Molecular Weight: 311.47 g/mol ) is m/z 312.2[5][6].
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1H-NMR (CDCl3, 400 MHz): Confirm the presence of the N-methyl group (singlet near δ 3.7 ppm) and the characteristic cis (Z) double bond in the aliphatic chain. The Z-geometry is validated by a multiplet near δ 5.3 ppm with a coupling constant J ≈ 10-11 Hz[2].
References
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Pharmaffiliates. "Green Standards for Sustainable Pharma Research: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one." Available at: [Link]
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PubMed (NIH). "New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa." (2012). Available at: [Link]
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PubMed (NIH). "Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa." (2004). Available at:[Link]
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ATHMSI Journals. "EVALUATION OF THE PHARMACOLOGICAL POTENTIAL OF CHINESE HERBAL MEDICINE." (2009). Available at:[Link]
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Taylor & Francis. "Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography." (2011). Available at:[Link]
Sources
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- 3. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVALUATION OF THE PHARMACOLOGICAL POTENTIAL OF CHINESE HERBAL MEDICINE | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
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